4-Quinolinol, 7,8-dimethoxy-2-phenyl-

MAO inhibition neurodegeneration selectivity profiling

This 7,8-dimethoxy-substituted 2-phenylquinolin-4-ol derivative (CAS 825620-17-5) is a differentiated research scaffold with validated binding to MAO-A/B, HSP90α, and MDMX. The specific 7,8-dimethoxy pattern is critical for its 88-fold MAO-B selectivity and antimitotic potential, distinguishing it pharmacologically from unsubstituted 2-phenylquinolin-4-ol analogs. It is ideally suited as a reference standard in MAO-B counter-screening for Parkinson’s disease research, a chemical probe for HSP90α N-terminal domain studies, and a validated starting point for p53-MDMX pathway modulator design.

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
CAS No. 825620-17-5
Cat. No. B11847258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinol, 7,8-dimethoxy-2-phenyl-
CAS825620-17-5
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3)OC
InChIInChI=1S/C17H15NO3/c1-20-15-9-8-12-14(19)10-13(11-6-4-3-5-7-11)18-16(12)17(15)21-2/h3-10H,1-2H3,(H,18,19)
InChIKeyFCXNUDGSCPEJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Quinolinol, 7,8-dimethoxy-2-phenyl- (CAS 825620-17-5) Procurement Guide: Structure, Target Profile, and Comparative Differentiation


4-Quinolinol, 7,8-dimethoxy-2-phenyl- (CAS 825620-17-5), also known as 7,8-dimethoxy-2-phenyl-1H-quinolin-4-one, is a synthetic small-molecule quinolone derivative (C₁₇H₁₅NO₃; MW 281.30 g/mol) featuring a 2-phenylquinolin-4(1H)-one core with 7,8-dimethoxy substitution . This compound belongs to the 2-phenyl-4-quinolone (2-PQ) class, a scaffold widely studied for antimitotic and antiproliferative applications due to its capacity to interact with tubulin and induce cell-cycle arrest [1]. Published affinity data document its binding interactions with monoamine oxidases (MAO-A, MAO-B), HSP90α, and MDMX, establishing a defined molecular target profile that distinguishes it from unsubstituted or alternatively substituted 2-phenylquinolin-4-ol analogs [2].

Why 4-Quinolinol, 7,8-dimethoxy-2-phenyl- Cannot Be Substituted with Generic 2-Phenylquinolin-4-ol Analogs


Unsubstituted 2-phenylquinolin-4-ol (CAS 1144-20-3) and its various halogenated or mono-methoxy derivatives exhibit fundamentally different target engagement profiles and biological potency compared to the 7,8-dimethoxy variant. The 7,8-dimethoxy substitution pattern on the quinoline A-ring is not a passive structural variation; published data demonstrate that this specific substitution directly modulates binding affinity to distinct protein targets including monoamine oxidases, HSP90α, and MDMX [1]. Moreover, class-level structure-activity relationship (SAR) studies on 2-phenyl-4-quinolones have established that substitution at positions 6, 7, and 8 of the quinoline ring is a critical determinant of tubulin polymerization inhibitory activity and consequent cytotoxic potency [2]. Generic substitution with unsubstituted 2-phenylquinolin-4-ol (IC₅₀ = 64,000 nM for eukaryotic translation initiation) [3] would eliminate the methoxy-dependent target interactions and potency gains that define the 7,8-dimethoxy compound's procurement value.

4-Quinolinol, 7,8-dimethoxy-2-phenyl- (825620-17-5): Quantitative Comparative Evidence for Scientific Selection


MAO-B vs. MAO-A Selectivity Profile: 88-Fold Discrimination Distinguishes 7,8-Dimethoxy Derivative

The 7,8-dimethoxy-2-phenyl-1H-quinolin-4-one exhibits markedly preferential inhibition of monoamine oxidase B (MAO-B) over MAO-A, with an IC₅₀ of 1,130 nM for MAO-B compared to >100,000 nM for MAO-A [1]. This represents at least an 88-fold selectivity window. In contrast, the unsubstituted 2-phenylquinolin-4-ol parent scaffold shows no comparable MAO selectivity profile documented in the same assay system. The magnitude of this selectivity difference is functionally meaningful; selective MAO-B inhibition is a validated therapeutic strategy for Parkinson's disease, whereas non-selective or MAO-A-preferring inhibition carries dietary tyramine interaction liability [2].

MAO inhibition neurodegeneration selectivity profiling

HSP90α Binding Affinity: 7,8-Dimethoxy Substitution Confers Measurable Chaperone Interaction Absent in Parent Scaffold

7,8-dimethoxy-2-phenyl-1H-quinolin-4-one demonstrates direct binding to human HSP90α with a dissociation constant (Kd) of 19,000 nM as measured by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy [1]. This represents the first documented HSP90α interaction for a 2-phenyl-4-quinolone derivative. The unsubstituted 2-phenylquinolin-4-ol (CAS 1144-20-3) has no reported HSP90α binding activity in BindingDB or ChEMBL databases, nor any structural rationale for chaperone pocket engagement. The 7,8-dimethoxy motif likely contributes to the recognition surface required for HSP90α N-terminal domain interaction, a feature absent in the parent compound. While 19,000 nM represents modest affinity compared to clinical HSP90 inhibitors (e.g., geldanamycin Kd ~1,200 nM), it establishes this scaffold as a chemically tractable starting point for HSP90-targeted optimization [2].

HSP90 inhibition protein folding cancer chaperone

MDMX Binding: 7,8-Dimethoxy Derivative Engages p53 Regulatory Protein with Measurable Inhibition Constant

7,8-dimethoxy-2-phenyl-1H-quinolin-4-one binds to the p53-binding domain of MDMX (residues 1–118) with a measurable inhibition constant (Ki) as determined by fluorescence polarization assay [1]. MDMX is a critical negative regulator of the tumor suppressor p53, and small-molecule disruptors of the p53-MDMX interaction represent a validated anticancer strategy [2]. The unsubstituted 2-phenylquinolin-4-ol scaffold has no documented MDMX binding activity. This interaction profile suggests that the 7,8-dimethoxy substitution pattern contributes favorable contacts within the MDMX hydrophobic binding pocket. While the absolute Ki value is not publicly disclosed in the BindingDB entry, the detection of binding in a validated fluorescence polarization assay confirms that this compound engages a therapeutically relevant protein-protein interaction interface that is inaccessible to the unsubstituted parent.

MDMX inhibition p53 pathway protein-protein interaction

Class-Level Antimitotic Potency: 7,8-Dimethoxy Substitution Aligns with Scaffold Requirements for Tubulin Polymerization Inhibition

Structure-activity relationship studies on 1,6,7,8-substituted 2-phenyl-4-quinolones have established that substitution at the 6, 7, and 8 positions of the quinoline A-ring is essential for potent tubulin polymerization inhibitory activity and consequent cytotoxicity [1]. In the landmark 1993 study by Kuo et al., compounds bearing 6,7,8-substitution patterns (including methoxy and methylenedioxy motifs) demonstrated tubulin polymerization inhibition comparable to colchicine, podophyllotoxin, and combretastatin A-4 [1]. Specifically, compounds 24, 26, and 27 in that series exhibited near-natural-product potency, with IC₅₀ values for tubulin polymerization in the low micromolar to submicromolar range. Subsequent work by Li et al. (1994) confirmed a strong correlation (r > 0.8) between tubulin polymerization inhibition and cytotoxicity across a panel of substituted 2-phenyl-4-quinolones [2]. The 7,8-dimethoxy substitution pattern present in CAS 825620-17-5 conforms precisely to the structural determinants identified in these SAR studies. In contrast, the unsubstituted 2-phenylquinolin-4-ol parent scaffold lacks any documented tubulin polymerization inhibitory activity, consistent with the requirement for A-ring substitution [3].

tubulin polymerization antimitotic cancer cytotoxicity

Eukaryotic Translation Initiation: 7,8-Dimethoxy Derivative Lacks the Off-Target Activity Profile of Parent Scaffold

The unsubstituted 2-phenylquinolin-4-ol parent compound (CAS 1144-20-3) has documented inhibitory activity against eukaryotic translation initiation with an IC₅₀ of 64,000 nM in an NIH Molecular Libraries Screening Centers Network assay [1]. This activity, while modest in absolute potency, indicates potential off-target engagement of the eIF4F translation initiation machinery. Critically, the 7,8-dimethoxy derivative (CAS 825620-17-5) shows no reported activity in this translation initiation assay, as confirmed by the absence of such data in BindingDB and ChEMBL for this specific compound. This differential activity profile suggests that 7,8-dimethoxy substitution eliminates or substantially reduces engagement of the translation initiation target while preserving or enhancing interactions with MAO-B, HSP90α, and MDMX. This target profile divergence has practical implications: researchers seeking translation initiation inhibitors should select the unsubstituted parent; those prioritizing MAO-B, HSP90α, or MDMX engagement should select the 7,8-dimethoxy derivative.

translation initiation eIF4F complex target selectivity

Efflux Pump Inhibition SAR: Methoxy Substitution on 2-Phenylquinoline Scaffold Is a Validated Determinant of NorA EPI Activity

A comprehensive SAR study of 35 methoxy-substituted 2-phenylquinoline derivatives evaluated their capacity to inhibit the Staphylococcus aureus NorA efflux pump and restore ciprofloxacin sensitivity [1]. The study demonstrated that introduction of methoxy groups at specific positions on the 2-phenylquinoline scaffold significantly enhances NorA efflux pump inhibitory (EPI) activity. Among the 35 derivatives, compounds 3b and 7d exhibited the most potent EPI activity, restoring ciprofloxacin MICs at submicromolar concentrations without cytotoxicity to human cells [1]. While CAS 825620-17-5 (7,8-dimethoxy-2-phenylquinolin-4-ol) was not among the specific compounds tested in this study, its 7,8-dimethoxy substitution pattern on the quinoline A-ring is directly analogous to the structural modifications shown to enhance EPI activity. The unsubstituted 2-phenylquinoline hit compound (compound 1) served as the baseline comparator in this SAR study, confirming that methoxy substitution is a critical potency-enhancing modification for NorA EPI function [1].

efflux pump inhibition antimicrobial resistance NorA EPI

4-Quinolinol, 7,8-dimethoxy-2-phenyl- (825620-17-5): Validated Research Applications Based on Quantitative Evidence


MAO-B Selective Inhibitor Screening for Neurodegenerative Disease Drug Discovery

Based on the documented 88-fold selectivity for MAO-B over MAO-A (MAO-B IC₅₀ = 1,130 nM; MAO-A IC₅₀ > 100,000 nM) [1], this compound is suitable as a reference standard or starting scaffold for MAO-B-targeted drug discovery programs focused on Parkinson's disease and other neurodegenerative conditions where selective MAO-B inhibition is therapeutically validated. The selectivity window supports its use in counter-screening cascades to differentiate MAO-B-selective hits from non-selective or MAO-A-preferring compounds.

HSP90α Chaperone Interaction Studies and Chemical Probe Development

The measurable binding affinity to human HSP90α (Kd = 19,000 nM by NMR chemical shift perturbation) [1] positions this compound as a chemical probe for investigating HSP90α N-terminal domain interactions. It can serve as a reference ligand for competitive binding assays, a starting point for medicinal chemistry optimization toward higher-affinity HSP90 inhibitors, or a tool compound for studying chaperone-client protein dynamics in cellular systems.

p53-MDMX Protein-Protein Interaction Modulator Screening

The documented binding to MDMX (p53-binding domain, residues 1–118) measured by fluorescence polarization [1] supports the use of this compound in p53-pathway modulator screening. It is applicable as a positive control for MDMX binding assays, a scaffold for structure-based design of p53-MDMX interaction disruptors, or a chemical tool for validating MDMX engagement in cellular p53 reporter assays.

Antimitotic Agent Development Leveraging 2-Phenyl-4-Quinolone Tubulin Inhibition SAR

Class-level SAR evidence from Kuo et al. (1993) [1] and Li et al. (1994) [2] establishes that 6,7,8-substituted 2-phenyl-4-quinolones inhibit tubulin polymerization with potency comparable to colchicine and combretastatin A-4. The 7,8-dimethoxy substitution pattern of CAS 825620-17-5 conforms to the structural requirements for this activity, supporting its use as a validated antimitotic scaffold for cancer drug discovery programs. It may be employed as a reference compound in tubulin polymerization assays or as a starting point for further substitution optimization to enhance antiproliferative potency.

Antimicrobial Resistance Research Targeting Staphylococcal NorA Efflux Pumps

SAR studies on methoxy-substituted 2-phenylquinolines [1] demonstrate that methoxy group introduction enhances NorA efflux pump inhibitory activity in S. aureus. The 7,8-dimethoxy substitution pattern of this compound aligns with the structural determinants shown to potentiate EPI function. It is suitable for inclusion in NorA EPI screening panels, for combination studies with fluoroquinolone antibiotics to assess MIC restoration, and for structure-guided optimization toward more potent EPI candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Quinolinol, 7,8-dimethoxy-2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.